
2-(cyclohexylamino)-N-(3-nitrophenyl)acetamide
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Overview
Description
2-(Cyclohexylamino)-N-(3-nitrophenyl)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclohexylamino group and a nitrophenyl group attached to an acetamide backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylamino)-N-(3-nitrophenyl)acetamide typically involves the reaction of cyclohexylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylamino)-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of 2-(cyclohexylamino)-N-(3-aminophenyl)acetamide.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
2-(Cyclohexylamino)-N-(3-nitrophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(cyclohexylamino)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclohexylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, while the nitrophenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-nitrophenyl acetate: Similar in structure but with a methyl group instead of a cyclohexylamino group.
2-Benzylidene-3-oxobutanamide: Contains a benzylidene group and exhibits different chemical properties.
Uniqueness
2-(Cyclohexylamino)-N-(3-nitrophenyl)acetamide is unique due to its combination of a cyclohexylamino group and a nitrophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
331869-96-6 |
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Molecular Formula |
C14H19N3O3 |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
2-(cyclohexylamino)-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C14H19N3O3/c18-14(10-15-11-5-2-1-3-6-11)16-12-7-4-8-13(9-12)17(19)20/h4,7-9,11,15H,1-3,5-6,10H2,(H,16,18) |
InChI Key |
YEJKQAPTZFUVOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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